molecular formula C6H9ClN2O2 B1398684 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride CAS No. 53958-93-3

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B1398684
CAS No.: 53958-93-3
M. Wt: 176.6 g/mol
InChI Key: YUEMXJRPUGSFBF-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride is a synthetic derivative of the naturally occurring compound 3-(1H-imidazol-4-yl)propanoic acid. Its IUPAC name reflects its structural composition: a propanoic acid backbone substituted at the third carbon with an imidazol-4-yl group, with hydrochloride as the counterion. Synonyms include dihydrourocanic acid hydrochloride and 4-imidazolylpropionic acid hydrochloride.

Chemical Classification

  • Primary Class : Imidazolyl carboxylic acid derivatives
  • Functional Groups : Carboxylic acid, aromatic imidazole ring
  • Salt Form : Hydrochloride (acid-base conjugate)
  • CAS Numbers :
    • Free acid: 1074-59-5
    • Hydrochloride salt: 53958-93-3

Table 1: Structural and Identifying Information

Property Free Acid (1074-59-5) Hydrochloride Salt (53958-93-3)
Molecular Formula C₆H₈N₂O₂ C₆H₉ClN₂O₂
Molecular Weight 140.14 g/mol 176.601 g/mol
IUPAC Name 3-(1H-imidazol-4-yl)propanoic acid (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
SMILES O=C(O)CCC1=CNC=N1 [H+].C1=C(NC=N1)CC@@HN.[Cl-]
Solubility Slightly soluble in water Enhanced solubility (salt form)

Historical Context of Discovery and Research Development

The compound’s free acid form was first identified as a metabolite of histidine in the 1970s, linked to urocanate reductase activity in gut microbiota. Early studies focused on its role in histidine catabolism, particularly in bacterial pathways. The hydrochloride salt emerged later as a research tool, enabling controlled studies of its biochemical interactions due to improved stability and solubility.

Key Milestones :

  • 1970s : Isolation from human urine as a histidine derivative.
  • 2010s : Recognition as a microbial metabolite linked to metabolic diseases (e.g., type 2 diabetes).
  • 2020s : Expanded research into cardiovascular and inflammatory conditions.

Significance in Biochemical Research Paradigms

This compound serves as a critical probe in gut microbiome-host interaction studies. Its role in metabolic dysregulation is well-documented:

  • Insulin Resistance :

    • Impairs insulin signaling via mTORC1 activation, reducing IRS-1/2 and phosphorylated Akt levels.
    • Associated with elevated glucose intolerance in murine models.
  • Cardiovascular Pathology :

    • Elevated levels correlate with heart failure severity and intestinal permeability.
    • Linked to systemic inflammation and oxidative stress.
  • Therapeutic Potential :

    • Emerging evidence suggests anti-inflammatory effects in atopic dermatitis models.

Relationship Between Free Acid Form and Hydrochloride Salt

The hydrochloride salt is chemically distinct from the free acid, with altered physicochemical properties critical for experimental applications:

Property Free Acid Hydrochloride Salt
Acid Strength Weak (pKa ~4.14) Strong (protonated)
Stability Susceptible to oxidation Enhanced stability
Solubility Limited in aqueous solutions Improved in polar solvents
Synthesis Derived from histidine Acid neutralization with HCl

The salt form is preferentially used in biochemical assays due to its reproducible ionization and compatibility with physiological pH conditions.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEMXJRPUGSFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53958-93-3
Record name 3-(1H-imidazol-4-yl)propanoic acid hydrochloride
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Preparation Methods

Direct Synthesis from Imidazole Derivatives

One common route involves the functionalization of imidazole derivatives with a suitable precursor to introduce the propanoic acid moiety. According to ChemicalBook, a notable method involves the reaction of (2E)-3-(1H-imidazol-4-yl)propenoic acid with hydrogen in the presence of palladium on activated carbon:

  • Reaction Conditions:
    • Catalyst: 10% palladium on activated carbon
    • Solvent: Water
    • Pressure: Approximately 1551.49 Torr
    • Duration: 2 hours
  • Yield: Approximately 96%

This hydrogenation reduces the double bond, yielding the target acid with high efficiency.

Synthesis via Ester Intermediates

Another well-documented approach involves the synthesis of methyl esters of the target acid, which are subsequently hydrolyzed:

  • Step 1: Preparation of methyl 3-(1H-imidazol-4-yl)propionate via nucleophilic substitution or amidation.
  • Step 2: Hydrolysis of the methyl ester to the free acid using aqueous base (NaOH) or acid hydrolysis.
  • Reaction Conditions:
    • Hydrolysis with NaOH at room temperature or elevated temperature
    • Purification by acidification and extraction

This method offers good control over the reaction and facilitates purification.

Multi-step Synthesis via Intermediate Compounds

Research indicates the use of protected intermediates, such as tert-butyl esters, which are later deprotected:

  • Step 1: Synthesis of tert-butyl 4-(3-hydroxypropyl)-imidazole-1-carboxylate.
  • Step 2: Conversion of the hydroxyl group to a carboxylic acid via oxidation or carboxylation.
  • Step 3: Deprotection of the tert-butyl group under acidic conditions to yield the free acid.

Conversion to Hydrochloride Salt

Following synthesis of the free acid, conversion to the hydrochloride salt involves acid-base reaction:

  • Procedure:
    • Dissolve the free acid in an appropriate solvent such as ethanol or water.
    • Bubble or add gaseous hydrogen chloride (HCl) or use HCl in an aqueous solution.
    • Stir until salt formation is complete.
    • Isolate the hydrochloride salt via filtration or evaporation.

This process yields 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride with high purity and stability, suitable for research applications.

Research-Backed Synthesis Data and Reaction Conditions

Method Starting Materials Key Reaction Conditions Yield Notes
Hydrogenation of imidazole derivatives (2E)-3-(1H-Imidazol-4-yl)propenoic acid Pd/C catalyst, water, 1551 Torr, 2h 96% Efficient reduction of double bond
Ester hydrolysis Methyl ester derivatives NaOH or HCl, room temp or elevated 80-90% Common for large-scale synthesis
Multi-step protected synthesis Protected intermediates Acidic deprotection, oxidation Variable Allows for functional group modifications

Data Tables Summarizing Synthesis Parameters

Synthesis Route Starting Material Reaction Conditions Purification Method Typical Yield References
Hydrogenation (2E)-3-(1H-Imidazol-4-yl)propenoic acid Pd/C, water, 1551 Torr, 2h Filtration, recrystallization 96% ChemicalBook
Ester Hydrolysis Methyl ester NaOH, room temperature Acidification, extraction 85-90% ChemicalBook
Protected Intermediate tert-Butyl ester Acidic deprotection Column chromatography Variable ChemicalBook

Notes on Research Findings and Industrial Relevance

  • The hydrogenation route is favored for its high yield and straightforward conditions.
  • Ester hydrolysis provides a scalable method, especially suitable for bulk synthesis.
  • Multi-step synthesis involving protected intermediates offers versatility for structural modifications, useful in drug development.
  • Conversion to hydrochloride salt enhances compound stability and solubility for biological testing.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazole ring into different reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.

Scientific Research Applications

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)propanoic acid hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, it can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives

L-Histidine Hydrochloride Hydrate (CAS: 5934-29-2)
  • Structure: (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid monohydrochloride monohydrate.
  • Key Differences: Contains an α-amino group, making it a natural amino acid derivative.
  • Properties : Freely soluble in water and formic acid; used in pharmaceuticals and biochemistry .
Parameter 3-(1H-Imidazol-4-yl)propanoic Acid HCl L-Histidine HCl Hydrate
CAS No. 53958-93-3 5934-29-2
Molecular Formula C₆H₉ClN₂O₂ C₆H₉N₃O₂·HCl·H₂O
Bioactivity Anticancer (MCF-7, BT-474) Pharmaceutical excipient

Ester Derivatives

Methyl 3-(1H-Imidazol-4-yl)propanoate Hydrochloride (CAS: 31434-93-2)
  • Structure : Esterified form of the parent compound.
  • Key Differences : Carboxylic acid group replaced with a methyl ester, altering hydrophobicity and reactivity.
  • Applications : Likely used as a synthetic intermediate. Priced at $15.00–10.00/KG (99% purity) .
  • Commercial Availability : Supplied in bulk (up to 1 ton/month) .
3-(1H-Imidazol-5-yl)propanoic Acid Derivatives
  • Structural Isomerism : Imidazole substitution at the 5-position instead of 3.
  • Activity: No direct bioactivity data in the evidence, but positional isomerism may influence receptor binding.
Parameter 3-(1H-Imidazol-4-yl)propanoic Acid HCl Methyl Ester Derivative
CAS No. 53958-93-3 31434-93-2
Molecular Weight 176.60 g/mol 190.63 g/mol
Price (1 KG) Not available $10.00–15.00

Amide and Complex Derivatives

2-(Cyclohexanecarboxamido)-3-(1H-imidazol-4-yl)propanoic Acid Hydrochloride (CAS: 2828432-31-9)
  • Structure: Propanoic acid with an imidazole and cyclohexanecarboxamido group.
  • Properties : Higher molecular weight (301.77 g/mol ) and lipophilicity .
  • Hazards : Classified with warnings (H302, H315, H319, H335) due to toxicity risks .
3-(1H-Imidazol-4-yl)-2-(oxolan-2-ylformamido)propanoic Acid (CAS: 1396996-98-7)
  • Structure : Tetrahydrofuran-based amide substitution.
Parameter Parent Compound Cyclohexane Amide Derivative
Molecular Weight 176.60 g/mol 301.77 g/mol
Hazard Statements Not available H302, H315, H319, H335

Anticancer Activity

  • 3-(1H-Imidazol-4-yl)propanoic Acid Hydrochloride: Exhibits significant cytotoxicity against MCF-7 and BT-474 breast cancer cells, comparable to 3-(hydroxy)- and 3-(4-hydroxyphenyl)propanoic acid derivatives .
  • Mechanistic Insight : The imidazole ring may enhance interactions with cellular targets, such as metalloenzymes or ion channels, though exact targets are unspecified in the evidence.

Antibacterial and Antifungal Activity

  • Unsubstituted Propanoic Acid Derivatives: Active against Bacillus subtilis and Aspergillus flavus .
  • Imidazole Derivatives: No direct data, but imidazole-containing compounds are known for antimicrobial properties.

Biological Activity

3-(1H-Imidazol-4-yl)propanoic acid hydrochloride, also known as deamino-histidine or imidazolepropionic acid, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action, supported by relevant case studies and research findings.

  • Chemical Formula : C₆H₈N₂O₂
  • Molecular Weight : 140.142 g/mol
  • CAS Number : 1074-59-5
  • Appearance : White to light grey solid .

Antiviral Activity

Research has indicated that derivatives of 3-(1H-imidazol-4-yl)propanoic acid exhibit antiviral properties. For example, compounds containing the β-amino acid moiety have shown activity against various viruses, including HSV-1 and VSV. In vitro studies demonstrated that certain derivatives had effective IC50 values, indicating their potential as antiviral agents .

Neuroprotective Effects

Significant attention has been directed toward the neuroprotective properties of imidazole compounds. A patent describes the use of imidazole derivatives for treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's .

Antibacterial and Antifungal Activity

3-(1H-imidazol-4-yl)propanoic acid has also been evaluated for its antibacterial and antifungal activities. Studies have shown that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of 3-(1H-imidazol-4-yl)propanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that imidazole derivatives may inhibit key enzymes involved in pathogen metabolism or replication.
  • Modulation of Immune Response : Compounds derived from this structure may influence cytokine production and immune cell activation, enhancing host defense mechanisms.
  • Neurotransmitter Interaction : The imidazole ring structure allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission and providing neuroprotective effects.

Case Study 1: Antiviral Efficacy

A study focused on synthesizing various imidazole derivatives showed that certain compounds had IC50 values in the low micromolar range against HSV-1. This highlights the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Neuroprotective Potential

In vivo studies demonstrated that treatment with imidazole derivatives resulted in reduced amyloid plaque formation in animal models of Alzheimer's disease. This suggests a promising avenue for further research into neurodegenerative treatments .

Summary Table of Biological Activities

Activity TypeSpecific ActionReference
AntiviralInhibition of HSV-1 and VSV replication
NeuroprotectiveReduction of amyloid-beta peptide production
AntibacterialEffective against S. aureus and E. coli
AntifungalActivity against various fungal pathogens

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(1H-imidazol-4-yl)propanoic acid hydrochloride to improve yield and purity?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to systematically vary parameters like temperature, pH, and reaction time. For example, a factorial design can identify critical interactions between variables .
  • Monitor purity via HPLC and confirm structural integrity using NMR (e.g., 1^1H and 13^{13}C spectra) and FT-IR to verify functional groups .
  • Example table for optimization:
ParameterRange TestedOptimal ValueImpact on Yield (%)
Temperature60–100°C80°C+25%
Reaction Time2–8 hrs6 hrs+18%

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for related imidazole derivatives .
  • Mass spectrometry (HRMS) ensures molecular weight accuracy, while elemental analysis validates stoichiometry (e.g., C, H, N, Cl content) .
  • Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage and handling .

Q. How should researchers address the compound’s hygroscopicity during storage?

  • Methodological Answer :

  • Store under inert gas (e.g., argon) in desiccators with silica gel.
  • Conduct dynamic vapor sorption (DVS) studies to quantify moisture uptake and determine optimal humidity conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the imidazole ring in this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to model electronic properties and reaction intermediates. For example, ICReDD’s quantum chemical reaction path search methods can predict regioselectivity in imidazole derivatization .
  • Combine with molecular dynamics (MD) simulations to study solvent effects and transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting) for this compound?

  • Methodological Answer :

  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from structural isomers .
  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
  • Cross-validate with X-ray crystallography to confirm spatial arrangements .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition or catalysis?

  • Methodological Answer :

  • Employ kinetic assays (e.g., fluorescence quenching) to measure binding constants (KdK_d) and inhibition rates (IC50IC_{50}).
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, followed by site-directed mutagenesis to validate computational predictions .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical (computational) and experimental solubility data?

  • Methodological Answer :

  • Apply COSMO-RS solvation models to refine solubility predictions.
  • Validate via shake-flask method across multiple solvents (e.g., water, DMSO) and compare with computational outputs .

Q. What statistical approaches validate reproducibility in synthetic batches?

  • Methodological Answer :

  • Use analysis of variance (ANOVA) to assess batch-to-batch variability.
  • Implement control charts for critical quality attributes (e.g., purity ≥97%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(1H-Imidazol-4-yl)propanoic acid hydrochloride

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